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Compound of Interest

Compound Name: 7-Fluoro-6-methoxyquinoline

Cat. No.: B1456882 Get Quote

An In-Depth Technical Guide to 7-Fluoro-6-methoxyquinoline: Synthesis, Properties, and

Applications in Drug Discovery

Introduction
The quinoline scaffold is a quintessential privileged structure in medicinal chemistry, forming

the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of

biological activities.[1] Its rigid, bicyclic aromatic system provides a versatile template for

interacting with various biological targets. The strategic functionalization of this core is a

cornerstone of modern drug design. Among the most impactful modifications is the introduction

of fluorine atoms and methoxy groups. Fluorine, owing to its high electronegativity, small size,

and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's

metabolic stability, lipophilicity, and binding affinity.[2] Concurrently, the methoxy group acts as

a hydrogen bond acceptor and can modulate solubility and electronic properties.

This guide focuses on 7-Fluoro-6-methoxyquinoline, a heterocyclic building block that

synergistically combines these features. We will explore its fundamental properties,

spectroscopic signature, synthetic pathways, and critical role as a scaffold in the development

of targeted therapeutics, particularly in oncology and infectious diseases. This document is

designed for researchers and drug development professionals, providing not just data, but the

scientific rationale behind the application of this versatile intermediate.
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Part 1: Core Physicochemical and Structural
Properties
The utility of a chemical scaffold in drug discovery begins with a thorough understanding of its

intrinsic properties. These parameters govern its behavior in both chemical reactions and

biological systems, influencing everything from synthetic accessibility to pharmacokinetic

profiles.

The structure of 7-Fluoro-6-methoxyquinoline features a quinoline core with a methoxy group

at the 6-position and a fluorine atom at the 7-position. This specific arrangement of electron-

donating (methoxy) and electron-withdrawing (fluoro) groups on the benzo portion of the ring

system dictates its electronic distribution and reactivity.

Diagram 1: Chemical Structure of 7-Fluoro-6-methoxyquinoline

Caption:Chemical structure of 7-Fluoro-6-methoxyquinoline.

The key physicochemical properties are summarized in the table below. The predicted XLogP3

value of 2.3 suggests moderate lipophilicity, a desirable trait for oral bioavailability, balancing

aqueous solubility with membrane permeability.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1456882?utm_src=pdf-body
https://www.benchchem.com/product/b1456882?utm_src=pdf-body
https://www.benchchem.com/product/b1456882?utm_src=pdf-body
https://www.aablocks.com/prod/887769-91-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₁₀H₈FNO [3][4]

Molecular Weight 177.17 g/mol [3]

CAS Number 887769-91-7 [3][5]

Appearance
(Predicted) White to off-white

solid
N/A

SMILES
COC1=C(C=C2C(=C1)C=CC=

N2)F
[4]

InChI Key
SNKVCSRTSDJDKK-

UHFFFAOYSA-N
[4][5]

Predicted XLogP3 2.3 [4]

Hydrogen Bond Donors 0 [3]

Hydrogen Bond Acceptors 2 (N, O) [3]

Part 2: Spectroscopic Characterization
Structural elucidation and confirmation of synthesized compounds rely on a suite of

spectroscopic techniques.[6] For 7-Fluoro-6-methoxyquinoline, a combination of NMR, IR,

and Mass Spectrometry provides a unique fingerprint. While experimental spectra are batch-

specific, the expected features can be reliably predicted from the structure.
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Technique Feature
Expected Observation &
Rationale

¹H NMR Aromatic Protons

Signals expected between δ

7.0-8.8 ppm. The protons at

C5 and C8 will likely appear as

distinct singlets or narrow

doublets due to the

substitution pattern. Protons

on the pyridine ring (C2, C3,

C4) will show characteristic

coupling patterns.

Methoxy Protons

A sharp singlet integrating to

3H is expected around δ 3.9-

4.1 ppm, typical for an aryl

methyl ether.

¹³C NMR Aromatic Carbons

10 distinct signals are

expected in the aromatic

region (δ 100-160 ppm). The

carbons directly attached to F

and O (C7 and C6) will be

significantly shifted. The C-F

bond will induce characteristic

splitting (¹JCF, ²JCF, etc.).

Methoxy Carbon

A signal around δ 56 ppm is

expected for the -OCH₃

carbon.

¹⁹F NMR Fluorine

A singlet is expected, as there

are no adjacent protons to

couple with. Its chemical shift

will be characteristic of an aryl

fluoride.

IR Spectroscopy C-O Stretch A strong absorption band

around 1200-1275 cm⁻¹
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corresponding to the aryl-alkyl

ether stretch.

C=N/C=C Stretch

Multiple sharp bands in the

1500-1650 cm⁻¹ region,

characteristic of the quinoline

aromatic system.

C-F Stretch

An absorption band, typically

strong, in the 1000-1300 cm⁻¹

region.

Mass Spec. (EI) Molecular Ion (M⁺)

A prominent peak at m/z =

177, corresponding to the

molecular weight of the

compound.[4]

This multi-faceted spectroscopic analysis is a self-validating system; the data from each

technique must converge to confirm the identity and purity of the target compound.[7][8]

Part 3: Synthesis and Reactivity
Proposed Synthetic Workflow
While multiple routes to substituted quinolines exist, a robust and scalable approach is critical

for drug development. Drawing from established methodologies for related fluoroquinolines, a

plausible synthesis for 7-Fluoro-6-methoxyquinoline can be designed starting from

commercially available 3-fluoro-4-methoxyaniline.[9][10] A modified Skraup or Doebner-von

Miller reaction, which involves the condensation of an aniline with α,β-unsaturated carbonyl

compounds (often generated in situ from glycerol), is a classic and effective method.

The causality behind this choice lies in its efficiency and use of readily available starting

materials. The cyclization is typically promoted by a dehydrating agent like sulfuric acid and an

oxidizing agent to form the aromatic quinoline ring.

Diagram 2: Proposed Synthesis of 7-Fluoro-6-methoxyquinoline
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Starting Materials

Reaction Mechanism (Skraup Synthesis)
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Heat

Oxidizing Agent
(e.g., Nitrobenzene)

Heat

H₂SO₄ (catalyst, dehydrating agent)

Heat

Michael Addition

Electrophilic Cyclization

Dehydration & Oxidation

7-Fluoro-6-methoxyquinoline
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Caption:Workflow for the proposed Skraup synthesis.

Detailed Experimental Protocol (Hypothetical)
This protocol describes a self-validating laboratory-scale synthesis. Each step includes

checkpoints and rationale.
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Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux

condenser, mechanical stirrer, and dropping funnel, add 3-fluoro-4-methoxyaniline (1.0 eq).

Rationale: Ensuring anhydrous conditions prevents unwanted side reactions with the

sulfuric acid.

Reaction Setup: Add concentrated sulfuric acid (approx. 2.5 eq) slowly and carefully while

cooling the flask in an ice bath. Add nitrobenzene (1.2 eq) as the oxidizing agent.

Rationale: The initial addition of acid is highly exothermic. Nitrobenzene is a common

choice, though others can be used.

Glycerol Addition: Add glycerol (approx. 3.0 eq) dropwise via the dropping funnel.

Rationale: The reaction of glycerol with hot sulfuric acid generates acrolein in situ, the key

electrophile for the condensation. Adding it slowly controls the initial exothermic reaction.

Cyclization and Aromatization: Heat the mixture carefully to 120-130 °C and maintain for 3-4

hours. The reaction is vigorous initially.

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC)

with an appropriate solvent system (e.g., Ethyl Acetate/Hexane). The disappearance of the

starting aniline spot indicates reaction completion.

Work-up and Isolation: Cool the reaction mixture and pour it cautiously into a large volume of

ice water. Steam distill to remove the excess nitrobenzene.

Rationale: Steam distillation is an effective method for removing high-boiling, water-

immiscible impurities.

Purification: Make the remaining solution alkaline with concentrated sodium hydroxide

solution to precipitate the crude product. Filter the solid, wash with water, and dry.

Recrystallize from a suitable solvent (e.g., ethanol/water) or purify by column

chromatography on silica gel.

Rationale: Basification deprotonates the quinoline nitrogen, reducing its water solubility

and causing it to precipitate. Purification is essential to remove byproducts and achieve
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the required purity for subsequent applications.

Characterization: Confirm the structure and purity of the final product using NMR, MS, and

IR spectroscopy as detailed in Part 2.

Reactivity
The reactivity of 7-Fluoro-6-methoxyquinoline is primarily exploited in two ways:

Nucleophilic Aromatic Substitution (SₙAr): While the parent compound is not highly activated

for SₙAr, it can be readily converted to a more reactive intermediate. For example, oxidation

to the N-oxide followed by treatment with POCl₃ can introduce a highly reactive chlorine

atom at the 4-position. This 4-chloro-7-fluoro-6-methoxyquinoline is an excellent substrate

for SₙAr reactions with amines, thiols, and other nucleophiles, a key strategy for building

libraries of kinase inhibitors.[11][12]

Electrophilic Aromatic Substitution (EAS): The benzene ring is activated by the electron-

donating methoxy group. Electrophilic substitution (e.g., nitration, halogenation) would be

directed primarily to the 5-position, which is ortho to the methoxy group and activated,

though steric hindrance could play a role.

Part 4: Applications in Medicinal Chemistry
7-Fluoro-6-methoxyquinoline is not an end-product but a high-value scaffold for generating

diverse, biologically active molecules. Its derivatives have shown significant promise in

oncology and bacteriology.

Diagram 3: Role as a Core Scaffold in Drug Discovery
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Caption:7-Fluoro-6-methoxyquinoline as a versatile starting point.

Anticancer Agents: Kinase Inhibitors
The quinoline core is a well-established pharmacophore for ATP-competitive kinase inhibitors.

The nitrogen at position 1 acts as a crucial hydrogen bond acceptor, mimicking the adenine

hinge-binding motif of ATP. Derivatives of 7-Fluoro-6-methoxyquinoline are key intermediates

in this area.

Mechanism of Action: Many receptor tyrosine kinases (RTKs), such as the Epidermal Growth

Factor Receptor (EGFR), are overactive in cancer cells, leading to uncontrolled proliferation.

Small molecules can bind to the ATP pocket of the kinase domain, inhibiting its function.

Synthetic Strategy: As described, the 4-position of the quinoline is typically functionalized

with a substituted aniline moiety.[13] The 6-methoxy and 7-fluoro groups play a critical role in

fine-tuning the molecule's properties. The 6-methoxy group often enhances solubility and

can form additional interactions in the binding pocket, while the 7-fluoro group can improve
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metabolic stability and cell permeability.[14] Research on 7-fluoro-4-anilinoquinolines has

demonstrated potent cytotoxic activities against cancer cell lines like HeLa and BGC823.[13]

Antibacterial Agents: Topoisomerase Inhibitors
The emergence of antibiotic resistance necessitates the development of new classes of

antibacterial agents. Novel bacterial topoisomerase inhibitors (NBTIs) represent a promising

class, and fluoroquinoline derivatives are at the forefront of this research.[15]

Mechanism of Action: Bacterial DNA gyrase and topoisomerase IV are essential enzymes

that control DNA topology during replication. Their inhibition leads to rapid bacterial cell

death. Quinolone-based compounds are known to target these enzymes.[16][17]

Structural Insights: Studies on 3-fluoro-6-methoxyquinoline derivatives have shown that they

can be potent inhibitors of both gyrase and Topoisomerase IV.[15] The quinoline core is

essential for enzyme binding, while substituents are optimized to enhance potency and

spectrum of activity. Compound 14 from one such study, a cyclobutylaryl-substituted NBTI,

demonstrated excellent activity against S. aureus (including MRSA) both in vitro and in vivo.

[15] This highlights the potential of the 7-fluoro isomer scaffold in the same therapeutic

space.

Part 5: Safety and Handling
While specific toxicological data for 7-Fluoro-6-methoxyquinoline is not readily available, it

should be handled with the care afforded to all novel research chemicals.[18] As a guideline,

the safety profile of the related intermediate, 4-Chloro-7-fluoro-6-methoxyquinoline, indicates

potential hazards.

Hazard Statements (for 4-chloro derivative): H302 (Harmful if swallowed), H315 (Causes

skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Recommended Handling Procedures:

Work in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place.

Conclusion
7-Fluoro-6-methoxyquinoline is more than just a chemical compound; it is an enabling tool

for innovation in drug discovery. Its structure is intelligently designed by the principles of

medicinal chemistry, combining the privileged quinoline scaffold with the modulating effects of

methoxy and fluoro substituents. Its versatile reactivity allows for the construction of vast and

diverse chemical libraries targeting critical enzymes in cancer and infectious diseases. This

guide has provided a comprehensive overview of its properties, a rational approach to its

synthesis, and a clear depiction of its application, underscoring its significant potential for the

development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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